N-(4-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(4-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group and linked via a sulfanylacetamide bridge to a 4-nitrophenyl moiety. This structure is part of a broader class of 1,3,4-oxadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4S/c21-13(17-11-1-3-12(4-2-11)20(22)23)9-25-15-19-18-14(24-15)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILBZJHZFLHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The compound is synthesized through a multi-step reaction involving the condensation of 4-nitroaniline with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Fourier Transform Infrared (FTIR) Spectroscopy
- Mass Spectrometry
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole structure demonstrated notable activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | 0.877 |
| A549 | 12 | 0.900 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in vitro. Studies suggest that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it promotes apoptosis through the activation of caspases and modulation of the cell cycle.
- Blocking Cytokine Production : It reduces inflammation by inhibiting the production of inflammatory mediators.
Case Studies
- Antimicrobial Study : Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antitubercular activity and found that certain modifications significantly enhanced their efficacy against Mycobacterium tuberculosis .
- Anticancer Evaluation : A recent study assessed the cytotoxic effects on breast cancer cells and reported that the compound induced significant apoptosis compared to control groups .
Comparison with Similar Compounds
Key Findings from Analog Studies
However, substitution with a 4-methoxyphenyl (CDD-934506) introduces electron-donating effects, which may alter binding affinity or metabolic pathways . In Gul et al.'s work, derivatives with 4-chlorophenyl (6f) exhibited strong antimicrobial activity, suggesting halogen substituents enhance membrane penetration or target specificity .
Role of Heteroaromatic Rings :
- Pyridine rings (3- or 4-position) influence solubility and π-π interactions. For example, the pyridin-4-yl group in the target compound may facilitate stacking with aromatic residues in enzymes, whereas pyridin-3-yl analogs (e.g., ) could exhibit distinct binding modes .
Bioactivity Trends :
- Indole-containing analogs (e.g., 8e) demonstrated moderate enzyme inhibition, likely due to hydrophobic interactions with α-glucosidase and BChE .
- Compounds with bulky substituents (e.g., 4-chlorobenzyl in ) showed reduced cytotoxicity, suggesting steric effects may mitigate off-target interactions .
Physicochemical and Spectral Comparisons
Melting Points :
Spectral Data :
Structure-Activity Relationship (SAR) Insights
Substituent Position :
- Para-substituted aryl groups (e.g., 4-nitro, 4-methoxy) generally enhance activity compared to meta- or ortho-substituted analogs, likely due to optimal steric and electronic alignment .
Heterocyclic Diversity :
- Replacing pyridine with indole (8e) shifts activity toward enzyme inhibition, while oxadiazole-thiazole hybrids () show promise as acetylcholinesterase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
